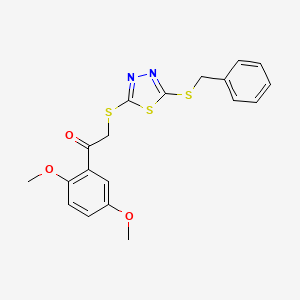
4-((4-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Bromobenzylidène)amino)-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione est un composé organique complexe appartenant à la classe des dérivés du triazole. Ce composé est caractérisé par la présence d'un groupe bromobenzylidène, d'un groupe fluorophényle et d'un fragment triazole-thione.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-((4-Bromobenzylidène)amino)-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione implique généralement un processus en plusieurs étapes. Une méthode courante comprend la condensation de la 4-bromobenzaldéhyde avec la 4-amino-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione en milieu acide. La réaction est généralement réalisée dans un solvant tel que l'éthanol ou le méthanol, et le mélange est porté à reflux pendant plusieurs heures pour assurer une réaction complète.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
4-((4-Bromobenzylidène)amino)-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés amines correspondants.
Substitution : Des réactions de substitution nucléophile peuvent se produire aux positions brome ou fluor, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des réactifs comme le méthylate de sodium (NaOCH₃) ou le tert-butylate de potassium (KOtBu) sont utilisés pour les réactions de substitution nucléophile.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des dérivés amines.
Applications de la recherche scientifique
4-((4-Bromobenzylidène)amino)-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé a montré un potentiel en tant qu'agent antimicrobien et antifongique, ce qui le rend précieux dans les études biologiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les procédés industriels.
Mécanisme d'action
Le mécanisme d'action de 4-((4-Bromobenzylidène)amino)-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes et des protéines, inhibant leur activité et entraînant divers effets biologiques. Par exemple, son activité antimicrobienne peut résulter de l'inhibition d'enzymes clés impliquées dans la synthèse de la paroi cellulaire bactérienne.
Applications De Recherche Scientifique
4-((4-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it valuable in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 4-((4-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-((4-Chlorobenzylidène)amino)-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((4-Méthylbenzylidène)amino)-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((4-Nitrobenzylidène)amino)-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione
Unicité
La présence du groupe bromobenzylidène dans 4-((4-Bromobenzylidène)amino)-3-(2-fluorophényl)-1H-1,2,4-triazole-5(4H)-thione confère des propriétés chimiques uniques, telles qu'une réactivité accrue dans les réactions de substitution. De plus, la combinaison d'atomes de brome et de fluor améliore son activité biologique potentielle par rapport à des composés similaires avec des substituants différents.
Propriétés
Numéro CAS |
573973-61-2 |
|---|---|
Formule moléculaire |
C15H10BrFN4S |
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
4-[(E)-(4-bromophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10BrFN4S/c16-11-7-5-10(6-8-11)9-18-21-14(19-20-15(21)22)12-3-1-2-4-13(12)17/h1-9H,(H,20,22)/b18-9+ |
Clé InChI |
TVXTUTILGVWIOH-GIJQJNRQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br)F |
SMILES canonique |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12018450.png)



![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12018489.png)
![[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-ethoxybenzoate](/img/structure/B12018506.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12018512.png)

![4-[(4-chlorophenyl)methoxy]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B12018524.png)
![6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12018532.png)


![2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol](/img/structure/B12018543.png)
